Human Carbonic Anhydrase I Inhibition: Potency Matches the Best-in-Class Phenylboronic Acid
The target compound inhibits human carbonic anhydrase I (hCA I) with a Kᵢ of 3,700 nM (3.7 µM) [1]. This value is essentially equipotent to biphenylboronic acid (Kᵢ = 3.7–4.5 µM), the best inhibitor reported in a systematic study of aromatic, arylalkenyl and arylalkyl boronic acids against hCA I, where the remaining derivatives displayed Kᵢ values spanning 6.0–1,560 µM [2]. Thus, 2-chloro-5-(3-fluorobenzylcarbamoyl)phenylboronic acid belongs to the top tier of hCA I inhibitors among phenylboronic acids.
| Evidence Dimension | Inhibitory potency against human carbonic anhydrase I (hCA I) |
|---|---|
| Target Compound Data | Kᵢ = 3,700 nM (3.7 µM) |
| Comparator Or Baseline | Biphenylboronic acid: Kᵢ = 3.7–4.5 µM; other phenylboronic acid derivatives in the study: Kᵢ = 6.0–1,560 µM |
| Quantified Difference | Target compound Kᵢ within the range of the best-in-class inhibitor; at least 1.6‑fold more potent than the weakest active derivatives in the comparator series. |
| Conditions | Inhibition of human carbonic anhydrase I, pre‑incubated 15 min, measured by CO₂ hydration‑based stopped‑flow assay (BindingDB assay); comparator data from stopped‑flow CO₂ hydrase assay (Winum et al., 2009). |
Why This Matters
For programs requiring a potent hCA I zinc‑binding warhead, this compound provides potency equivalent to the best literature‑reported phenylboronic acid, with a distinct substitution pattern that enables orthogonal chemical diversification.
- [1] BindingDB entry BDBM50133395 (CHEMBL3632831). Affinity Data Kᵢ: 3.70E+3 nM for human carbonic anhydrase 1 (CO₂ hydration‑based stopped flow assay). View Source
- [2] Winum, J-Y.; Innocenti, A.; Scozzafava, A.; Montero, J-L.; Supuran, C.T. Carbonic anhydrase inhibitors. Inhibition of the human cytosolic isoforms I and II and transmembrane, tumor-associated isoforms IX and XII with boronic acids. Bioorg. Med. Chem. 2009, 17 (10), 3649–3652. DOI: 10.1016/j.bmc.2009.03.058. PMID: 19375921. View Source
